5H-[1,2,4]Oxadiazolo[4,5-c]pyrimidine is a heterocyclic compound that belongs to the class of oxadiazoles and pyrimidines, which are recognized for their diverse biological activities and potential applications in medicinal chemistry. This compound's unique structure combines features of both oxadiazoles and pyrimidines, making it an interesting subject for research in drug discovery and development.
5H-[1,2,4]Oxadiazolo[4,5-c]pyrimidine can be classified under the broader category of nitrogen-containing heterocycles. These compounds are often synthesized for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The synthesis and characterization of this compound have been explored in various studies focusing on its potential as a therapeutic agent .
The synthesis of 5H-[1,2,4]Oxadiazolo[4,5-c]pyrimidine typically involves methods such as 1,3-dipolar cycloaddition reactions. One effective approach is the reaction of nitrile oxides with suitable precursors like uracil derivatives. This cycloaddition reaction leads to the formation of bicyclic fused structures that incorporate the oxadiazole and pyrimidine moieties .
Additionally, alternative synthetic routes have been reported that utilize amidoximes and carboxylic acids under specific conditions to yield oxadiazole derivatives efficiently. These methods often emphasize the use of mild reaction conditions and readily available starting materials to enhance yield and simplify purification processes .
The molecular structure of 5H-[1,2,4]Oxadiazolo[4,5-c]pyrimidine can be represented as follows:
The structure consists of an oxadiazole ring fused to a pyrimidine ring, which contributes to its chemical properties and biological activities. The presence of nitrogen atoms in the rings enhances its reactivity and potential interactions with biological targets.
5H-[1,2,4]Oxadiazolo[4,5-c]pyrimidine participates in various chemical reactions due to its electrophilic nature. Notably:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for compounds like 5H-[1,2,4]Oxadiazolo[4,5-c]pyrimidine typically involves interaction with specific biological targets such as enzymes or receptors. For instance:
Research indicates that the specific mechanisms depend on the substituents on the core structure and their interaction with target biomolecules .
5H-[1,2,4]Oxadiazolo[4,5-c]pyrimidine has several promising applications in scientific research:
5H-[1,2,4]Oxadiazolo[4,5-c]pyrimidine is a fused heterocyclic system comprising a six-membered pyrimidine ring and a five-membered 1,2,4-oxadiazole. The pyrimidine ring features nitrogen atoms at positions 1 and 3 (IUPAC numbering), while the oxadiazole ring contains oxygen at position 1 and nitrogen atoms at positions 2 and 4. The fusion occurs between bonds a (pyrimidine C4–C5) and b (oxadiazole C3–C4), resulting in the [4,5-c] fusion nomenclature [3] [10]. This bicyclic system exhibits planar geometry and significant aromatic character due to π-electron delocalization across both rings. Its tautomeric equilibrium favors the 5H-form, where hydrogen resides at the pyrimidine N5 position rather than the oxadiazole N4 [4].
Substituents are designated using the oxadiazole numbering (e.g., 2-amino-5-methyl-5H-[1,2,4]oxadiazolo[4,5-c]pyrimidine) [3].
Key Structural Features:
Table 1: Structural Characteristics of Fused Pyrimidine Heterocycles
Compound | Ring System | Heteroatoms | Aromaticity |
---|---|---|---|
5H-[1,2,4]Oxadiazolo[4,5-c]pyrimidine | Pyrimidine + 1,2,4-oxadiazole | N,N (pyrimidine) + O,N,N (oxadiazole) | High |
1,2,4-Triazolo[1,5-a]pyrimidine | Pyrimidine + 1,2,4-triazole | N,N (pyrimidine) + N,N,N (triazole) | Moderate-High |
Furo[2,3-d]pyrimidine | Pyrimidine + Furan | N,N (pyrimidine) + O (furan) | High |
The chemistry of oxadiazole-pyrimidine hybrids emerged in the late 20th century, driven by the exploration of purine bioisosteres. Early work focused on 1,3,4-oxadiazoles, but the 1,2,4-isomer gained prominence after the discovery of natural 1,2,4-oxadiazoles like quisqualic acid (isolated from Quisqualis indica seeds) in the 1970s [4] [5]. Synthetic access to [1,2,4]oxadiazolo[4,5-c]pyrimidines was first reported in the 1990s via cyclodehydration of pyrimidine-4-carboxamidoximes using carbodiimides [3]. Microwave-assisted methods later revolutionized synthesis, enabling rapid cyclization (e.g., 30 min at 150°C vs. 12h reflux) and improving yields by 20–40% [4] [5].
Key milestones include:
Table 2: Historical Evolution of Synthetic Methods
Year | Method | Conditions | Yield Range | Key Advance |
---|---|---|---|---|
1990s | Cyclodehydration of amidoximes | DCC, reflux, 12h | 30–55% | First reliable route |
2003 | Pt-catalyzed cycloaddition | PtCl₄, RT, 24h | 40–65% | Mild conditions |
2016 | Microwave-assisted heterocyclization | MW, 150°C, 30 min | 70–85% | Reduced time, improved yield |
2020 | C–H functionalization | Pd(OAc)₂, Ag₂CO₃, 100°C | 45–78% | Direct C5/C7 derivatization |
Medicinal Chemistry
This scaffold serves as a conformationally constrained bioisostere for purines and 1,2,4-triazolopyrimidines. Its metabolic stability surpasses ester- or amide-containing drugs due to resistance to hydrolytic enzymes [4] [5]. Notable bioactivities include:
Material Science
The electron-deficient π-system enables applications in:
Table 3: Biological Activities of Key Derivatives
Derivative | Biological Target | Activity (IC₅₀/MIC) | Reference |
---|---|---|---|
5-Bromo-2-(4-nitrobenzyl)-5H-[1,2,4]oxadiazolo[4,5-c]pyrimidine | MRSA | MIC = 8 µg/mL | [3] |
5-Methyl-7-(4-methylanilino)-2-phenyl-5H-[1,2,4]oxadiazolo[4,5-c]pyrimidine | VEGFR2 kinase | IC₅₀ = 0.33 µM | [9] |
5-(Trifluoromethyl)-2-amino-5H-[1,2,4]oxadiazolo[4,5-c]pyrimidine | Carbonic Anhydrase IX | IC₅₀ = 0.18 µM | [5] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8